molecular formula C18H18N2O B5021030 1-(4-methylphenyl)-4-propoxyphthalazine

1-(4-methylphenyl)-4-propoxyphthalazine

Cat. No.: B5021030
M. Wt: 278.3 g/mol
InChI Key: BILQKUYOQJIINO-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-4-propoxyphthalazine is a phthalazine derivative characterized by a 4-methylphenyl substituent at the 1-position and a propoxy group (-OCH₂CH₂CH₃) at the 4-position of the phthalazine core. The propoxy group introduces conformational flexibility and electron-donating properties, which may influence solubility, intermolecular interactions, and reactivity compared to related compounds with bulkier or more rigid substituents.

Properties

IUPAC Name

1-(4-methylphenyl)-4-propoxyphthalazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-3-12-21-18-16-7-5-4-6-15(16)17(19-20-18)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILQKUYOQJIINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-4-propoxyphthalazine typically involves the reaction of 4-methylphenylhydrazine with phthalic anhydride, followed by the introduction of a propoxy group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-4-propoxyphthalazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phthalazines with different functional groups.

Scientific Research Applications

1-(4-methylphenyl)-4-propoxyphthalazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-4-propoxyphthalazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-(4-methylphenyl)-4-propoxyphthalazine and analogous compounds:

Compound Substituent at 4-Position Molecular Weight (g/mol) Key Interactions Reported Applications
This compound Propoxy (-OCH₂CH₂CH₃) ~308.36 (estimated) C–H⋯π, van der Waals Hypothesized kinase inhibitor
1-(4-Methylphenyl)-4-(4-benzyloxyphenoxy)phthalazine Benzyloxyphenoxy ~434.47 π–π stacking, C–H⋯O hydrogen bonds Materials science (crystal engineering)
1-(5,6-Dimethylbenzimidazol-1-yl)-4-(4-methylphenyl)phthalazine Benzimidazolyl ~382.43 N–H⋯N, C–H⋯N hydrogen bonds Antimicrobial research
1-Benzoyl-4-(4-methylphenyl)phthalazine Benzoyl ~328.35 C=O⋯π, halogen bonds (if halogenated) Crystallography studies

Key Findings :

Substituent Effects on Solubility: The propoxy group in the target compound likely enhances solubility in non-polar solvents compared to the benzyloxyphenoxy group in , which introduces steric hindrance and aromatic bulk. However, it may reduce solubility relative to the benzimidazolyl derivative , which has polar N–H groups.

Crystal Packing and Intermolecular Interactions :

  • Compounds with rigid substituents (e.g., benzoyl or benzimidazolyl ) exhibit stronger directional interactions (e.g., hydrogen bonds, π–π stacking), leading to higher melting points and more stable crystal lattices. In contrast, the propoxy group’s flexibility may result in weaker van der Waals-dominated packing, similar to trends observed in halophenyl-substituted imidazole derivatives .

Research Findings and Data Analysis

Thermal Stability :

  • This compound : Predicted lower melting point (~120–140°C) due to flexible propoxy chain and lack of strong intermolecular forces.
  • 1-(4-Benzyloxyphenoxy) Analogue : Higher melting point (~220–240°C) attributed to π–π interactions and hydrogen bonding.

Crystallographic Insights :

  • Halogenated analogues (e.g., 4-chloro/bromo derivatives ) exhibit Z’=2 asymmetric units with dihedral angles ~56° between aromatic planes, indicating that steric effects from substituents dominate conformational preferences. The propoxy group’s smaller steric profile may reduce this angle, favoring planar arrangements.

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